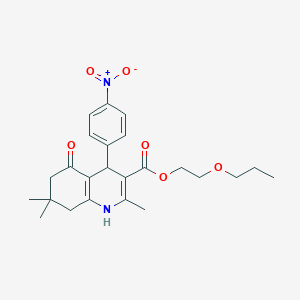![molecular formula C21H25ClN4O2 B5087629 N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide, also known as BCT-197, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BCT-197 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β), which plays a key role in the pathogenesis of various inflammatory diseases.
Mécanisme D'action
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide selectively inhibits the pro-inflammatory cytokine IL-1β, which plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and acts on various cell types, including immune cells, endothelial cells, and chondrocytes, to induce inflammation and tissue damage. This compound binds to the IL-1β receptor and prevents the binding of IL-1β, thereby inhibiting IL-1β signaling and reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of arthritis, this compound has been shown to significantly reduce joint inflammation, cartilage damage, and bone erosion. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and reduce atherosclerotic plaque formation in animal models of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide has several advantages for lab experiments, including its high selectivity for IL-1β and its ability to reduce inflammation and tissue damage in various inflammatory diseases. However, this compound also has several limitations, including its low solubility and stability in aqueous solutions, which can limit its use in in vitro experiments. In addition, the high cost of this compound can also limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans, which could provide valuable information for the development of this compound as a therapeutic agent. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as cancer and atherosclerosis.
Méthodes De Synthèse
The synthesis of N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide involves several steps, starting with the reaction of 4-chlorophenylethylamine with benzylchloride to form N-benzyl-4-chlorophenylethylamine. This intermediate is then reacted with piperazine to form N-benzyl-4-(4-benzylpiperazin-1-yl)phenylethylamine. Finally, this compound is reacted with ethanediamide to form this compound. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and gout. In preclinical studies, this compound has been shown to significantly reduce joint inflammation and cartilage damage in animal models of arthritis. This compound has also been shown to have potential therapeutic applications in other inflammatory diseases, such as Alzheimer's disease, atherosclerosis, and cancer.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-18-6-8-19(9-7-18)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIARQGLULCCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
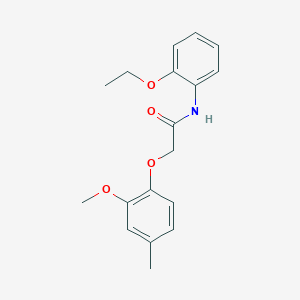
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)


![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)
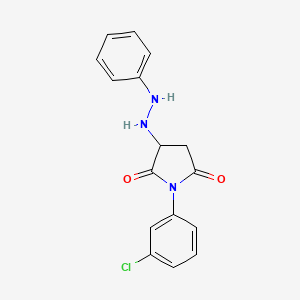
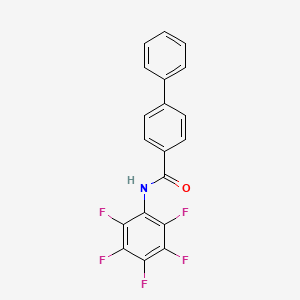
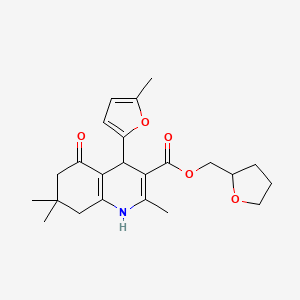
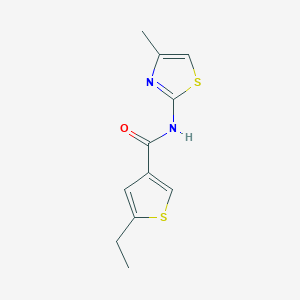
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
